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Compound of Interest

Compound Name: 2-Aminoquinoxalin-6-ol

Cat. No.: B15072179

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged
structure” due to its presence in a multitude of biologically active compounds.[1] This guide
delves into the technical aspects of 2-Aminoquinoxalin-6-ol, a specific derivative of this
important class of heterocyclic compounds. While direct experimental data for this exact
molecule is limited in publicly accessible literature, this document provides a comprehensive
overview based on closely related analogs and the broader quinoxaline family to inform
research and development efforts. Quinoxaline derivatives have demonstrated a wide array of
pharmacological activities, including roles as anticancer, antimicrobial, antiviral, and anti-
inflammatory agents.[2][3]

Chemical Identity and Structure

A definitive CAS number for 2-Aminoquinoxalin-6-ol could not be located in the available
chemical databases. However, the fundamental building blocks of this molecule are well-
characterized. Below are the details for the parent structures, Quinoxalin-6-ol and 6-
Aminoquinoxaline, along with the putative structure of the title compound.

Putative Chemical Structure of 2-Aminoquinoxalin-6-ol:

Table 1: Physicochemical Properties of Related Quinoxaline Compounds
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Molecular .
Compound CAS Molecular . Melting
Weight ( Appearance .
Name Number Formula Point (°C)
g/mol )
Quinoxalin-6- ) )
| 7467-91-6 CsHsN20 146.15 Solid Not available
0
6 Light yellow
) ) to Brown
Aminoquinox 6298-37-9 CsH7Ns 145.16 157.0- 161.0
) powder/cryst
aline |
a

[Sources:[4][5][6][7]]

Synthetic Approaches to Substituted Quinoxalines

The synthesis of quinoxaline derivatives is well-established, with the most common and
versatile method being the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl
compound.[8] While a specific protocol for 2-Aminoquinoxalin-6-ol is not documented, a
general procedure for a related compound can be adapted. For instance, the synthesis of 6-
aminoquinoxaline from 6-nitroquinoxaline provides a relevant example of introducing an amino

group.[7]

General Experimental Protocol: Synthesis of 6-
Aminoquinoxaline

A representative protocol for the synthesis of 6-aminoquinoxaline involves the reduction of a
nitro-substituted precursor.[7]

Materials:

6-Nitroquinoxaline

Methanol

10% Palladium on carbon (Pd/C)

Hydrogen gas (Hz)
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» Celite or diatomaceous earth

Procedure:

» Dissolve 6-nitroquinoxaline (e.g., 500 mg, 2.86 mmol) in methanol (20 mL).
e Add 10% palladium on carbon (50 mg) to the solution.

 Stir the reaction mixture under a hydrogen atmosphere (1 atm) for 4 hours.
e Monitor the reaction completion using thin-layer chromatography (TLC).

» Upon completion, remove the catalyst by filtration through a pad of Celite.
o Evaporate the solvent from the filtrate under reduced pressure.

e The resulting residue can be further purified by silica column chromatography to yield 6-
aminoquinoxaline.[7]

To synthesize 2-Aminoquinoxalin-6-ol, a plausible route would involve starting with a suitably
substituted o-phenylenediamine, such as 1,2-diamino-4-hydroxybenzene, and reacting it with a
glyoxal derivative that would introduce the amino group at the 2-position of the resulting
quinoxaline ring. The precise conditions would require experimental optimization.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization
of quinoxaline derivatives.
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General Workflow for Quinoxaline Synthesis and Evaluation
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Caption: General workflow for the synthesis and evaluation of quinoxaline derivatives.

Biological Activity of Quinoxaline Derivatives

Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities.[3] Their
therapeutic potential spans various diseases, largely attributed to their ability to interact with a
range of biological targets.

Table 2: Overview of Reported Biological Activities of Quinoxaline Derivatives
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Biological Activity

Description

Anticancer

Quinoxaline-based compounds have shown
potent activity against various cancer cell lines.
Some derivatives act as dual inhibitors of the
PI3K and mTOR signaling pathways, which are

crucial for cancer cell growth and survival.[9]

Antimicrobial

Several quinoxaline derivatives exhibit
significant antibacterial and antifungal

properties.[2]

Antiviral

Certain quinoxaline compounds have been
identified as inhibitors of viral replication,
including activity against respiratory pathogens.
[10]

Anti-inflammatory

Some derivatives have demonstrated anti-
inflammatory effects, potentially through the
inhibition of enzymes like lipoxygenase (LOX).
[11]

Kinase Inhibition

The quinoxaline scaffold is a common feature in
kinase inhibitors, targeting enzymes like Pim-1/2
kinases and apoptosis signal-regulated kinase 1
(ASK1).[12][13]

Quantitative Data for Representative Quinoxaline

Derivatives

While specific ICso values for 2-Aminoquinoxalin-6-ol are not available, the following table

presents data for other quinoxaline derivatives to illustrate the potential potency of this

chemical class.

Table 3: Selected In Vitro Activities of Quinoxaline Derivatives
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Compound Target/Cell Line Activity (ICso) Reference

Quinoxaline-2-
carboxylic acid Pim-1 Kinase 74 nM [12]

derivative

Bisfuranylquinoxalineu  HCT-116 (Colon

Low micromolar [1]
rea analog (7c) Cancer)
Dibromo substituted
) ) ASK1 30.17 nM [13]
guinoxaline (26€)
Tetrazolo[1,5-
) ) More potent than
ajquinoxaline A549 (Lung Cancer) [2]

o doxorubicin
derivative

Signaling Pathways Modulated by Quinoxaline
Derivatives

A significant aspect of the anticancer activity of quinoxaline derivatives is their ability to
modulate key cellular signaling pathways. One of the most notable is the PI3K/mTOR pathway,
which is frequently dysregulated in cancer.[9]

The PI3BK/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.
Quinoxaline derivatives, such as PX866 and PKI587, have been identified as dual inhibitors of
PI3K and mTOR, making them attractive candidates for cancer therapy.[9] By blocking these
key signaling nodes, these compounds can effectively inhibit tumor growth.

PIBK/ImMTOR Signaling Pathway

The diagram below illustrates the PISK/mTOR signaling pathway and the putative points of
inhibition by quinoxaline derivatives.
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PI3BK/mTOR Signaling Pathway and Quinoxaline Inhibition
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Caption: PI3BK/mTOR pathway with points of inhibition by quinoxaline derivatives.
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Conclusion

2-Aminoquinoxalin-6-ol belongs to the versatile quinoxaline family of heterocyclic
compounds, which holds significant promise in the field of drug discovery. Although specific
experimental data for this particular derivative is not readily available, the extensive research
on related analogs provides a strong foundation for future investigations. The established
synthetic routes, coupled with the known broad-spectrum biological activities and the potential
to modulate critical signaling pathways like PI3BK/mTOR, underscore the therapeutic potential of
this class of molecules. Further research into the synthesis and biological evaluation of 2-
Aminoquinoxalin-6-ol is warranted to fully elucidate its potential as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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